JNJ-39393406

Descripción

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

positive allosteric modulator (PAM) of alpha 7 receptors

Propiedades

Número CAS |

953428-73-4 |

|---|---|

Fórmula molecular |

C19H18F2N6O3 |

Peso molecular |

416.4 g/mol |

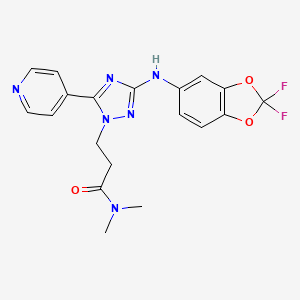

Nombre IUPAC |

3-[3-[(2,2-difluoro-1,3-benzodioxol-5-yl)amino]-5-pyridin-4-yl-1,2,4-triazol-1-yl]-N,N-dimethylpropanamide |

InChI |

InChI=1S/C19H18F2N6O3/c1-26(2)16(28)7-10-27-17(12-5-8-22-9-6-12)24-18(25-27)23-13-3-4-14-15(11-13)30-19(20,21)29-14/h3-6,8-9,11H,7,10H2,1-2H3,(H,23,25) |

Clave InChI |

IURMHZBQEYNQOH-UHFFFAOYSA-N |

SMILES canónico |

CN(C)C(=O)CCN1C(=NC(=N1)NC2=CC3=C(C=C2)OC(O3)(F)F)C4=CC=NC=C4 |

Apariencia |

Solid powder |

Otros números CAS |

953428-73-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(3-((2,2-Difluoro-1,3-benzodioxol-5-yl)amino)-5-(4-pyridinyl)-1H-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide 3-(3-((2,2-difluoro-1,3-benzodioxol-5-yl)amino)-5-pyridin-4-yl-1,2,4-triazol-1-yl)-N,N-dimethylpropanamide JNJ-39393406 |

Origen del producto |

United States |

Foundational & Exploratory

JNJ-39393406: A Technical Whitepaper on its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

- A Comprehensive Review of a Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

Abstract

JNJ-39393406 is an experimental small molecule that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is implicated in a variety of cognitive and neurological processes, making it a target of interest for several central nervous system disorders. This compound was investigated for its therapeutic potential in major depressive disorder, smoking cessation, schizophrenia, and Alzheimer's disease. Despite promising preclinical rationale, clinical trials were largely unsuccessful, leading to the discontinuation of its development. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, pharmacological profile, and the outcomes of clinical investigations.

Introduction

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning, memory, and attention, such as the hippocampus and prefrontal cortex. Dysfunction of the α7 nAChR has been linked to the pathophysiology of several neuropsychiatric and neurodegenerative disorders. Positive allosteric modulators of the α7 nAChR, like this compound, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous agonist, acetylcholine, without directly activating the receptor themselves. This approach is hypothesized to offer a more nuanced modulation of cholinergic signaling compared to direct agonists, potentially leading to a better therapeutic window.

Mechanism of Action

This compound is a selective positive allosteric modulator of the α7 nAChR.[1] It binds to a site on the receptor that is distinct from the acetylcholine binding site. This binding event induces a conformational change in the receptor that potentiates its response to agonists like acetylcholine. Specifically, this compound has been reported to lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1] The drug is highly selective for the α7 nAChR and does not act on the α4β2 or α3β4 nAChRs, nor the serotonin 5-HT3 receptor.[1] It has also been shown not to interact with a panel of 62 other receptors and enzymes.[1]

Figure 1: Mechanism of action of this compound as a positive allosteric modulator of the α7 nAChR.

Preclinical Pharmacology

While a dedicated peer-reviewed publication detailing the comprehensive preclinical pharmacology of this compound is not publicly available, several sources allude to a promising preclinical profile that justified its progression into clinical trials.

In Vitro Studies

The primary in vitro characteristic of this compound is its ability to potentiate the function of the α7 nAChR.

| Parameter | Value | Reference |

| Agonist Threshold Reduction | 10- to 20-fold | [1] |

| Maximum Agonist Response Increase | 17- to 20-fold | [1] |

| Receptor Selectivity | Selective for α7 nAChR over α4β2, α3β4 nAChRs, and 5-HT3 receptor | [1] |

| Off-Target Activity | No significant interaction with a panel of 62 other receptors and enzymes | [1] |

Note: Specific EC50, IC50, and Ki values for this compound are not available in the public domain.

In Vivo Studies

Preclinical in vivo studies suggested potential efficacy in models relevant to the clinical indications that were pursued. For instance, preclinical research indicated that compounds acting at α7 nAChRs could reduce nicotine self-administration, providing a rationale for investigating this compound for smoking cessation.[2]

Note: Detailed methodologies and quantitative results from in vivo preclinical studies are not publicly available.

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in humans, such as Cmax, Tmax, half-life, and bioavailability, have not been published.

Clinical Studies

This compound was evaluated in Phase II clinical trials for major depressive disorder and smoking cessation. Development for schizophrenia and Alzheimer's disease was also considered but discontinued.[1]

Major Depressive Disorder

A Phase IIa, randomized, double-blind, placebo-controlled, add-on trial (NCT02677207) was conducted in patients with unipolar depression.[3][4]

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled, add-on to standard antidepressant therapy |

| Patient Population | Patients with unipolar depression |

| Treatment Arms | This compound or Placebo |

| Dosing Regimen | 100 mg/day for the first week, followed by 200 mg/day for the second week |

| Primary Outcome Measures | Change in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Montgomery-Åsberg Depression Rating Scale (MADRS) total score |

Results: The trial did not meet its primary endpoints. There were no significant improvements in cognitive function or depressive symptoms in the this compound group compared to placebo.[3][5] The drug was reported to be safe and well-tolerated.[3][4]

Smoking Cessation

Two parallel within-subject, cross-over studies were conducted in healthy smokers and smokers with schizophrenia.[2]

| Parameter | Description |

| Study Design | Within-subject, cross-over, double-blind, placebo-controlled |

| Patient Population | Study 1: Healthy smokers. Study 2: Smokers with schizophrenia. |

| Treatment Arms | This compound or Placebo (in counter-balanced order) |

| Dosing Regimen | 100 mg twice daily (b.i.d.) |

| Primary Outcome Measure | Number of abstinent days during a one-week quit attempt |

| Secondary Outcome Measures | Abstinence symptoms (withdrawal and craving) and cognitive performance |

Results: this compound did not increase the number of abstinent days or reduce smoking exposure compared to placebo in either study population.[2][6] No significant improvements were observed in craving, withdrawal symptoms, or cognitive function.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound are not publicly available. The following represents a generalized workflow for the evaluation of an α7 nAChR PAM based on the available information.

Figure 2: Generalized experimental workflow for the development of an α7 nAChR PAM like this compound.

Conclusion

This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that, despite a sound scientific rationale and promising preclinical indications, failed to demonstrate clinical efficacy in Phase II trials for major depressive disorder and smoking cessation. While the compound was found to be safe and well-tolerated, the lack of therapeutic benefit led to the discontinuation of its development. The case of this compound underscores the challenges in translating preclinical findings for α7 nAChR modulators into clinically meaningful outcomes for complex neuropsychiatric disorders. Future research in this area may require a deeper understanding of the role of α7 nAChR in specific patient populations and the development of more predictive preclinical models.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cedfoundation.com [cedfoundation.com]

JNJ-39393406: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR) developed by Janssen Pharmaceutica. It was investigated for a range of central nervous system disorders, including schizophrenia, Alzheimer's disease, depressive disorders, and for smoking withdrawal. Despite showing promise in preclinical studies by significantly potentiating the α7 nAChR, its clinical development was ultimately discontinued. This document provides a detailed technical guide on the discovery and development history of this compound, summarizing available quantitative data, outlining key experimental methodologies, and visualizing relevant biological pathways and experimental workflows.

Introduction

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key target in the central nervous system for therapeutic intervention in various neurological and psychiatric disorders. Positive allosteric modulators of this receptor, such as this compound, represent a therapeutic strategy aimed at enhancing the receptor's function in response to the endogenous neurotransmitter, acetylcholine. This approach is hypothesized to offer greater physiological modulation compared to direct agonism. This compound emerged from Janssen's discovery program as a potent and selective α7 nAChR PAM.

Discovery and Preclinical Development

Lead Optimization and Medicinal Chemistry

While the specific lead optimization cascade for this compound is proprietary to Janssen Pharmaceutica, the general process for discovering such a molecule involves several key stages. The journey from a "hit" compound identified in high-throughput screening to a clinical candidate like this compound is an iterative process of chemical synthesis and biological testing. The core objective is to refine the molecule's properties to achieve a balance of potency, selectivity, and favorable pharmacokinetic and safety profiles.

A generalized workflow for the discovery and lead optimization of a compound like this compound is depicted below.

Mechanism of Action and In Vitro Pharmacology

This compound is a selective positive allosteric modulator of the α7 nAChR.[1] It enhances the receptor's response to agonists like acetylcholine without directly activating the receptor itself. This modulation results in a significant potentiation of the receptor's function.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Receptor/Channel |

| Agonist Threshold Reduction | 10- to 20-fold | α7 nAChR |

| Maximum Agonist Response Increase | 17- to 20-fold | α7 nAChR |

| Selectivity | No significant activity | α4β2, α3β4 nAChRs, 5-HT3 receptor, and a panel of 62 other receptors and enzymes |

Source: Wikipedia.[1]

The potentiation of the α7 nAChR by this compound was likely characterized using electrophysiological techniques, such as the two-electrode voltage clamp method in Xenopus oocytes expressing the human α7 nAChR.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in species such as rats, dogs, and monkeys are not publicly available. This information is typically proprietary to the developing pharmaceutical company.

Clinical Development

Phase I Studies

A Phase I, randomized, double-blind, placebo-controlled, multiple ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy young and elderly participants (NCT02023255).[2]

Table 2: this compound Phase I Study Design (NCT02023255)

| Part | Population | Dose Range | Duration |

| A | Young Healthy Males | 50 mg, 150 mg, 450 mg, 1,350 mg, and 2,700 mg once daily | 7 consecutive days |

| B | Elderly Healthy Males and Females | Dose levels selected based on Part A PK data | 13 consecutive days |

Source: ClinicalTrials.gov.[2]

The results of this Phase I study have not been publicly released in detail.

Phase II Studies and Discontinuation

This compound advanced to Phase II clinical trials for the treatment of depressive disorders and for smoking withdrawal.[1] However, the development for these indications was discontinued in September 2021.[3] The development for schizophrenia and Alzheimer's disease was halted prior to this.[1]

Signaling Pathway

This compound, as a positive allosteric modulator, binds to a site on the α7 nAChR that is distinct from the acetylcholine binding site. This binding event is thought to induce a conformational change in the receptor that enhances the affinity of the receptor for acetylcholine and/or increases the probability of channel opening upon agonist binding. This leads to an influx of cations, primarily Ca²⁺ and Na⁺, which in turn modulates downstream signaling cascades.

Experimental Protocols

Detailed, step-by-step experimental protocols for the studies conducted on this compound are not available in the public domain. However, based on standard practices in the field, a generalized protocol for assessing the in vitro potentiation of α7 nAChRs using a two-electrode voltage clamp (TEVC) assay in Xenopus oocytes can be outlined.

Generalized Protocol: Two-Electrode Voltage Clamp (TEVC) Assay for α7 nAChR Potentiation

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and defolliculated.

-

cRNA Injection: Oocytes are injected with cRNA encoding the human α7 nAChR subunit.

-

Incubation: Injected oocytes are incubated for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

An oocyte is placed in a recording chamber and perfused with a standard buffer solution.

-

The oocyte is impaled with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

-

The oocyte is voltage-clamped at a holding potential of approximately -70 mV.

-

-

Agonist Application: A baseline response is established by applying a submaximal concentration of acetylcholine (e.g., EC₂₀) and measuring the resulting inward current.

-

PAM Application: The oocyte is pre-incubated with varying concentrations of this compound for a defined period.

-

Potentiation Measurement: In the continued presence of this compound, the same submaximal concentration of acetylcholine is applied, and the potentiated current is measured.

-

Data Analysis: The fold potentiation is calculated as the ratio of the current amplitude in the presence of the PAM to the current amplitude in the absence of the PAM. Concentration-response curves are generated to determine the EC₅₀ of the potentiation.

Conclusion

This compound is a well-characterized selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor that demonstrated significant in vitro potency. Despite a rational therapeutic hypothesis for its use in several CNS disorders, the compound's clinical development was discontinued after Phase II trials for depression and smoking cessation failed to meet their endpoints. The information available in the public domain provides a solid foundation for understanding the pharmacology of this compound, although detailed preclinical and clinical study results remain largely unpublished. This case serves as an important example in the development of α7 nAChR modulators, highlighting the challenges of translating preclinical promise into clinical efficacy.

References

Preclinical Pharmacology of JNJ-39393406: An In-Depth Technical Guide

Executive Summary

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes and the pathophysiology of various neuropsychiatric disorders. Preclinical data indicate that this compound enhances the function of the α7 nAChR by increasing its sensitivity to agonists and augmenting the maximal receptor response. The compound has demonstrated selectivity for the α7 nAChR over other nAChR subtypes and a broad panel of other receptors and enzymes. In vivo studies have suggested potential efficacy in models of cognitive impairment and sensory gating deficits. However, the development of this compound for schizophrenia and Alzheimer's disease has been discontinued. This guide provides a comprehensive overview of the available preclinical pharmacology of this compound, including its mechanism of action, in vitro and in vivo properties, and the experimental methodologies employed in its evaluation.

Mechanism of Action

This compound acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand acetylcholine), PAMs bind to a distinct allosteric site on the receptor. This binding induces a conformational change in the receptor that enhances its response to orthosteric agonists.

The primary mechanism of action of this compound involves two key effects:

-

Increased Agonist Potency: It lowers the concentration of an agonist (like acetylcholine or nicotine) required to activate the α7 nAChR.[1]

-

Increased Maximal Efficacy: It increases the maximum response that can be elicited by an agonist.[1]

This dual action leads to a significant potentiation of α7 nAChR-mediated signaling in the presence of an agonist.

Figure 1: Simplified signaling pathway of this compound action on the α7 nAChR.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through a series of assays to determine its potency, efficacy, and selectivity as an α7 nAChR PAM.

Potency and Efficacy at the α7 nAChR

While specific EC50 and percentage potentiation values from primary literature are not publicly available, descriptive data indicates significant potentiation of the α7 nAChR.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Result | Reference |

| Agonist Threshold Reduction | 10- to 20-fold | [1] |

| Maximum Agonist Response Increase | 17- to 20-fold | [1] |

Selectivity Profile

This compound has demonstrated a high degree of selectivity for the α7 nAChR.

Table 2: In Vitro Selectivity of this compound

| Receptor/Enzyme | Activity | Reference |

| α4β2 nAChR | No activity | [1] |

| α3β4 nAChR | No activity | [1] |

| 5-HT3 Receptor | No activity | [1] |

| Panel of 62 other receptors and enzymes | No interaction | [1] |

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of this compound are not available in the public domain. However, standard methodologies for evaluating α7 nAChR PAMs are outlined below.

Figure 2: Generalized workflow for in vitro functional assays of α7 nAChR PAMs.

Calcium Flux Assays:

-

Cell Lines: Typically, cell lines such as CHO or HEK293, stably expressing the human α7 nAChR, are used.

-

Methodology: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The test compound (this compound) is pre-incubated with the cells before the addition of a sub-maximal concentration of an α7 nAChR agonist (e.g., acetylcholine or choline). The change in intracellular calcium concentration is measured using a fluorescence plate reader. The potentiation by the test compound is calculated as the fold-increase in the agonist-induced response.

Electrophysiology (Patch-Clamp):

-

System: Whole-cell patch-clamp recordings are performed on cells expressing α7 nAChRs.

-

Methodology: A fixed concentration of the test compound is co-applied with varying concentrations of an agonist. The potentiation of the agonist-induced current (primarily carried by Ca²⁺ ions) is measured. This technique allows for a detailed characterization of the effects on channel kinetics, such as activation and desensitization rates.

In Vivo Pharmacology

The in vivo effects of this compound have been evaluated in animal models relevant to cognitive deficits observed in neuropsychiatric disorders.

Efficacy in Animal Models

This compound has shown efficacy in preclinical models of cognition and sensory gating.

Table 3: In Vivo Efficacy of this compound

| Animal Model | Effect | Reference |

| Attentional Set-Shifting Test | Effective | |

| Novel Object Recognition Test | Effective | |

| Sensory Gating (DBA/2 mice) | Improved deficits |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species (e.g., rat, dog, monkey) are not publicly available. Such studies would typically involve administering the compound via various routes (e.g., intravenous, oral) and measuring plasma concentrations over time to determine parameters like Cmax, Tmax, half-life, and bioavailability.

Experimental Protocols

Specific protocols for the in vivo studies with this compound are not detailed in the available literature. Below are general descriptions of the relevant animal models.

Figure 3: Conceptual workflow for in vivo efficacy studies of this compound.

Attentional Set-Shifting Task: This task assesses cognitive flexibility in rodents. The animal is trained to discriminate between two stimuli based on a specific rule (e.g., texture). Once the animal has learned the rule, the rule is changed (a "set-shift"), and the animal's ability to adapt to the new rule is measured. Compounds that improve cognitive flexibility will reduce the number of errors made during the set-shift phase.

Novel Object Recognition Test: This test evaluates recognition memory. A rodent is placed in an arena with two identical objects and allowed to explore them. After a delay, one of the objects is replaced with a novel object. Rodents with intact memory will spend more time exploring the novel object. Pro-cognitive compounds can enhance the time spent with the novel object, particularly in models where memory is impaired.

Sensory Gating (P50 in DBA/2 mice): This model assesses deficits in sensory information filtering, which is relevant to schizophrenia. DBA/2 mice naturally exhibit a deficit in the suppression of the P50 auditory evoked potential to a second stimulus when two auditory clicks are presented in close succession. Effective compounds would restore the normal suppression of the second P50 wave.

Conclusion

This compound is a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor with demonstrated in vitro potency and in vivo efficacy in preclinical models of cognitive dysfunction. Its mechanism of action, involving the enhancement of agonist-mediated receptor activation, represents a promising approach for modulating cholinergic neurotransmission. While the discontinuation of its development for schizophrenia and Alzheimer's disease limits the availability of extensive public data, the foundational preclinical pharmacology highlights the potential of α7 nAChR PAMs as a therapeutic class. Further research into this class of compounds may yet yield novel treatments for a range of central nervous system disorders.

References

JNJ-39393406: A Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39393406 is an investigational small molecule that acts as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). Developed by Janssen Pharmaceutica, it was investigated for a range of central nervous system disorders, including depressive disorders, smoking withdrawal, schizophrenia, and Alzheimer's disease.[1][2] As a PAM, this compound does not activate the α7 nAChR directly but enhances the receptor's response to the endogenous agonist, acetylcholine.[3] Preclinical data indicated a significant potentiation of the α7 nAChR, suggesting therapeutic potential. However, subsequent clinical trials for various indications did not meet their primary endpoints, leading to the discontinuation of its development for several applications.[4][5] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, available preclinical and clinical data, and detailed experimental methodologies relevant to its characterization.

Introduction to α7 nAChR and Positive Allosteric Modulation

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel composed of five identical α7 subunits, forming a homopentameric structure.[6] These receptors are widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and cortex.[6] The α7 nAChR is characterized by its high permeability to calcium ions (Ca²⁺), rapid activation, and swift desensitization upon agonist binding.[2][7] Dysfunction of the α7 nAChR has been implicated in the pathophysiology of several neuropsychiatric and neurodegenerative disorders, making it a significant target for drug discovery.[6]

Positive allosteric modulators (PAMs) represent a promising therapeutic strategy for targeting receptors like the α7 nAChR. Unlike direct agonists, PAMs bind to a site on the receptor that is distinct from the agonist binding site (an allosteric site). This binding event induces a conformational change in the receptor that enhances its response to the endogenous agonist, acetylcholine. The key advantages of a PAM-based approach include the preservation of the temporal and spatial dynamics of endogenous neurotransmission and a potentially lower risk of receptor desensitization and toxicity that can be associated with continuous agonism.[1][4]

This compound: Mechanism of Action and In Vitro Pharmacology

This compound selectively enhances the function of the α7 nAChR. It exhibits no activity at α4β2 or α3β4 nAChRs, nor at the serotonin 5-HT3 receptor, and shows no significant interaction with a panel of 62 other receptors and enzymes.[8]

Potentiation of Agonist-Evoked Responses

-

Lower the agonist and nicotine threshold for activation of the α7 nAChR by 10- to 20-fold. [4][8]

-

Increase the maximum agonist response of the α7 nAChR by 17- to 20-fold. [4][8]

This dual action of increasing both the potency and efficacy of the endogenous agonist acetylcholine is a hallmark of its positive allosteric modulatory effect.

Data Presentation

Due to the absence of specific published preclinical data with mean values and standard deviations, a quantitative data table in the standard format cannot be constructed. The available data is presented below in a descriptive table.

| Parameter | Description | Source |

| Receptor Selectivity | Selective for α7 nAChR over α4β2, α3β4, and 5-HT3 receptors. No significant activity at a panel of 62 other receptors and enzymes. | [8] |

| Agonist Potency Enhancement | Lowers the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold. | [4][8] |

| Agonist Efficacy Enhancement | Increases the maximum agonist response of the α7 nAChR by 17- to 20-fold. | [4][8] |

Signaling Pathways and Experimental Workflows

α7 nAChR Signaling Pathway with PAM Modulation

Activation of the α7 nAChR by an agonist like acetylcholine leads to the opening of its ion channel, resulting in a significant influx of Ca²⁺. This calcium influx triggers a cascade of downstream signaling events, including the activation of protein kinases and transcription factors, which can influence neuronal excitability, synaptic plasticity, and gene expression. This compound, as a PAM, binds to an allosteric site on the receptor, enhancing the conformational changes induced by acetylcholine, thereby amplifying the Ca²⁺ influx and the subsequent downstream signaling.

α7 nAChR signaling pathway modulated by a PAM.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel α7 nAChR PAM like this compound typically involves a series of experiments to determine its binding affinity, potency, efficacy, and selectivity. A standard workflow would include initial screening, followed by detailed electrophysiological and radioligand binding assays.

Workflow for in vitro characterization of an α7 PAM.

Experimental Protocols

While the specific protocols for this compound are not publicly available, the following are detailed, representative methodologies for key experiments used to characterize α7 nAChR PAMs.

Radioligand Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the α7 nAChR.

Materials:

-

Cell membranes prepared from a cell line stably expressing human α7 nAChRs.

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-bungarotoxin.

-

Test compound (e.g., this compound) at various concentrations.

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., 1 µM MLA).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations (typically in triplicate), the radioligand at a fixed concentration (near its Kd), and the cell membrane preparation.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To measure the potentiation of acetylcholine-evoked currents by a PAM at the α7 nAChR.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human α7 nAChR.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes (filled with 3 M KCl).

-

Recording chamber and perfusion system.

-

Recording solution (e.g., Ba²⁺ Ringer's solution to block Ca²⁺-activated Cl⁻ currents).

-

Acetylcholine (ACh) solutions at various concentrations.

-

Test compound (e.g., this compound) solutions.

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA encoding the α7 nAChR. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Control Response: Apply a sub-maximal concentration of ACh (e.g., EC₂₀) to the oocyte and record the inward current. Wash the oocyte with the recording solution until the current returns to baseline.

-

PAM Application: Perfuse the oocyte with the test compound (PAM) for a set period.

-

Potentiated Response: In the continued presence of the PAM, re-apply the same concentration of ACh and record the potentiated current.

-

Dose-Response Curves: To determine the effect on agonist potency, generate ACh dose-response curves in the absence and presence of a fixed concentration of the PAM.

-

Data Analysis: Measure the peak amplitude of the ACh-evoked currents. Calculate the potentiation as the percentage increase in the current amplitude in the presence of the PAM compared to the control. For dose-response curves, fit the data to the Hill equation to determine the EC₅₀ and maximal response (Imax) for ACh in the absence and presence of the PAM.

Preclinical and Clinical Development

This compound was advanced into clinical trials for several indications based on the hypothesis that enhancing α7 nAChR function could be beneficial in these conditions.

Preclinical Studies

Preclinical research suggested that compounds acting on α7 nAChRs could reduce nicotine self-administration, supporting the investigation of this compound for smoking cessation.[5]

Clinical Trials

This compound was evaluated in Phase II clinical trials for major depressive disorder and smoking withdrawal.[4][8]

-

Major Depressive Disorder (NCT02677207): In a randomized, double-blind, placebo-controlled trial, this compound was administered as an add-on therapy to patients with unipolar depression. The study did not show a significant improvement in the primary outcome measures, the Brief Assessment of Cognition in Schizophrenia (BACS) composite score and the Montgomery-Asperg Depression Rating Scale (MADRS) scores, compared to placebo.[4][6]

-

Smoking Cessation: Studies in healthy smokers and smokers with schizophrenia did not demonstrate an increase in abstinent days or a reduction in smoking exposure with this compound compared to placebo.[5]

Development was also under investigation for schizophrenia and Alzheimer's disease but was discontinued for these indications.[8] The lack of efficacy in clinical trials, despite a promising preclinical profile, highlights the translational challenges in the development of drugs targeting the central nervous system.

Conclusion

This compound is a selective positive allosteric modulator of the α7 nAChR that demonstrated significant potentiation of the receptor's function in preclinical models. Its development aimed to address the unmet medical needs in several neuropsychiatric and neurodegenerative disorders. However, the compound failed to demonstrate efficacy in clinical trials for depression and smoking cessation, leading to the discontinuation of its development for these and other indications. This technical guide summarizes the available information on this compound, providing a valuable resource for researchers in the field of nicotinic receptor pharmacology and drug development. The story of this compound underscores the complexities of translating preclinical findings into clinical success and highlights the ongoing challenges in developing novel therapeutics for central nervous system disorders.

References

- 1. Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of A-582941: a novel alpha7 neuronal nicotinic receptor agonist with broad spectrum cognition-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel positive allosteric modulator of the alpha7 neuronal nicotinic acetylcholine receptor: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

The In Vivo Cognitive Effects of JNJ-39393406: A Technical Guide to a Selective α7 Nicotinic Acetylcholine Receptor Positive Allosteric Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel implicated in cognitive processes.[1][2] Developed by Janssen Pharmaceutica, this compound was investigated for its potential to treat cognitive deficits in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, Alzheimer's disease, and major depressive disorder.[1][2][3] This technical guide provides a comprehensive overview of the in vivo effects of this compound on cognition, with a focus on its mechanism of action, clinical trial outcomes, and the preclinical methodologies relevant to its evaluation. While preclinical studies of this compound were reported to have a "good preclinical profile," specific in vivo data on cognitive performance in animal models are not extensively available in the public domain.[2] Consequently, this guide also details the standard experimental protocols and signaling pathways central to the assessment of α7 nAChR modulators for cognitive enhancement.

Introduction to this compound and the α7 nAChR Target

The α7 nicotinic acetylcholine receptor is a homopentameric ligand-gated ion channel highly expressed in brain regions critical for learning and memory, such as the hippocampus and cerebral cortex.[4][5] These receptors have a high permeability to calcium, allowing them to modulate a variety of intracellular signaling cascades involved in synaptic plasticity.[4][5] As such, the α7 nAChR has been a significant target for the development of cognitive-enhancing therapies.[5][6]

This compound is a positive allosteric modulator, meaning it does not directly activate the α7 nAChR but enhances the receptor's response to the endogenous agonist, acetylcholine.[1] This mechanism is thought to offer a more nuanced modulation of cholinergic signaling compared to direct agonists, potentially reducing the likelihood of receptor desensitization and off-target effects.[7] this compound has been shown to lower the agonist and nicotine threshold for α7 nAChR activation by 10- to 20-fold and increase the maximum agonist response by 17- to 20-fold.[1][2]

In Vivo Effects on Cognition: Clinical Trial Data

Despite a promising mechanism of action, clinical trials of this compound for cognitive enhancement have yielded disappointing results. Development for schizophrenia and Alzheimer's disease was discontinued.[1] A key phase IIa clinical trial investigating the effects of this compound in patients with unipolar depression found no significant improvement in cognitive or depressive symptoms compared to placebo.[3]

Table 1: Summary of this compound Clinical Trial Data on Cognition

| Clinical Trial Identifier | Indication | Dosage | Primary Cognitive Outcome Measure | Result | Reference |

| NCT02677207 | Unipolar Depression | 100 mg/day for 1 week, followed by 200 mg/day for 1 week | Brief Assessment of Cognition in Schizophrenia (BACS) composite score | No significant improvement compared to placebo. | [3] |

| Not Specified | Smoking Cessation in Healthy Smokers and Smokers with Schizophrenia | 100 mg b.i.d. | N-back; Continuous Performance Task | No significant improvements in cognitive function. | [8] |

Signaling Pathways of α7 nAChR in Cognition

Activation of the α7 nAChR is known to engage several downstream signaling pathways crucial for synaptic plasticity and cognitive function. The high calcium permeability of the α7 nAChR is a key initiator of these cascades.[4] Two of the most well-characterized pathways are the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a critical regulator of gene expression and protein synthesis, which are fundamental for long-term memory formation.[9] Activation of α7 nAChRs leads to an influx of calcium, which can activate this cascade, ultimately resulting in the phosphorylation of transcription factors like CREB (cAMP response element-binding protein).[4][10]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another important signaling cascade activated by α7 nAChR. This pathway is involved in cell survival, neuroprotection, and synaptic plasticity.[11] Nicotine, acting through α7 nAChRs, has been shown to activate this pathway, which may contribute to its neuroprotective effects.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

- 5. Therapeutic Targeting of the α7 Nicotinic Receptor: Challenges and Prospects for Cognitive Improvement in Alzheimer's and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α7-Nicotinic receptors and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alpha-7 nicotinic agonists for cognitive deficits in neuropsychiatric disorders: A translational meta-analysis of rodent and human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Initial Cross-Over Test of A Positive Allosteric Modulator of Alpha-7 Nicotinic Receptors to Aid Cessation in Smokers With Or Without Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Astrocytic α7 Nicotinic Receptor Activation Inhibits Amyloid-β Aggregation by Upregulating Endogenous αB-crystallin through the PI3K/Akt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

JNJ-39393406: A Positive Allosteric Modulator of α7 Nicotinic Acetylcholine Receptors in the Context of Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), a target of significant interest in the field of neurodegenerative diseases.[1] While the development of this compound for Alzheimer's disease was discontinued, understanding its mechanism of action and the broader role of α7 nAChR modulation provides valuable insights for ongoing research in neurodegeneration.[1][2] This technical guide synthesizes the available information on this compound and the therapeutic rationale for targeting the α7 nAChR in diseases such as Alzheimer's, offering a resource for researchers and drug development professionals.

Introduction: The α7 Nicotinic Acetylcholine Receptor in Neurodegeneration

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is implicated in various physiological processes within the central nervous system, including cognitive function, inflammation, and cell survival.[3] Its dysfunction has been linked to the pathophysiology of several neurodegenerative disorders, most notably Alzheimer's disease.[4] A reduction in α7 nAChR levels has been observed in the brains of Alzheimer's patients, correlating with the cholinergic deficits that are a hallmark of the disease.[5][6]

The α7 nAChR is a compelling therapeutic target for several reasons:

-

Cognitive Enhancement: Activation of α7 nAChRs is known to improve cognitive functions, including learning and memory.[7]

-

Neuroprotection: The receptor is involved in neuroprotective signaling pathways that can shield neurons from various insults, including excitotoxicity and amyloid-beta (Aβ) induced damage.[8]

-

Anti-inflammatory Effects: α7 nAChRs play a crucial role in modulating neuroinflammation, a key component in the progression of many neurodegenerative diseases.[9][10]

This compound: Mechanism of Action

This compound acts as a selective positive allosteric modulator of the α7 nAChR.[1] Unlike direct agonists that bind to the primary acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding event potentiates the receptor's response to the endogenous agonist, acetylcholine.

The key modulatory effects of this compound on the α7 nAChR are:

-

Increased Agonist Potency: It lowers the concentration of acetylcholine required to activate the receptor.

-

Enhanced Maximum Response: It increases the peak ion flow through the channel when activated.

This modulatory approach offers a potential advantage over direct agonism by preserving the temporal and spatial dynamics of endogenous cholinergic signaling.[11]

The Rationale for this compound in Alzheimer's Disease

The investigation of this compound for Alzheimer's disease was predicated on the multifaceted role of the α7 nAChR in the disease's pathology. The receptor interacts directly with amyloid-beta, the primary component of the characteristic plaques found in Alzheimer's brains.[12][13] This interaction is complex; while some studies suggest it can mediate Aβ toxicity, others indicate a role in Aβ clearance.[8][12]

Furthermore, the activation of α7 nAChRs can trigger downstream signaling cascades that are both neuroprotective and anti-inflammatory.[9][14]

Signaling Pathways of the α7 Nicotinic Acetylcholine Receptor

The activation of α7 nAChRs initiates several intracellular signaling pathways relevant to neurodegeneration.

Caption: α7 nAChR signaling in neurodegeneration.

Experimental Protocols

Detailed experimental protocols for this compound in the context of neurodegenerative disease research are not publicly available. However, based on standard methodologies for evaluating α7 nAChR modulators, key experiments would likely include:

-

In Vitro Assays:

-

Binding Assays: To determine the affinity and selectivity of the compound for the α7 nAChR.

-

Electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes or patch-clamp in cultured neurons): To characterize the modulatory effects on receptor function (e.g., potentiation of acetylcholine-evoked currents).[3]

-

Calcium Imaging: To measure changes in intracellular calcium levels in response to receptor activation in the presence and absence of the modulator.

-

-

Cell-Based Models of Neurodegeneration:

-

Amyloid-beta Toxicity Assays: To assess the neuroprotective effects of the compound against Aβ-induced cell death in primary neuronal cultures or cell lines.

-

-

In Vivo Animal Models:

-

Transgenic Mouse Models of Alzheimer's Disease (e.g., APP/PS1): To evaluate the effects of the compound on cognitive deficits (e.g., using Morris water maze or Y-maze), amyloid plaque deposition, and neuroinflammation.

-

Pharmacokinetic and Pharmacodynamic Studies: To determine the brain penetration and target engagement of the compound.

-

Quantitative Data

Specific quantitative data for this compound from neurodegenerative disease studies are not available in the public domain. For context, the following table presents hypothetical data points that would be relevant for characterizing such a compound.

| Parameter | Value | Description |

| Binding Affinity (Ki) | Measures the affinity of the compound for the α7 nAChR allosteric site. | |

| EC₅₀ (Potentiation) | The concentration of the compound that produces 50% of its maximal potentiation of the acetylcholine response. | |

| Maximum Potentiation | The maximal increase in the acetylcholine-evoked current induced by the compound. | |

| In Vivo Target Occupancy | The percentage of α7 nAChRs in the brain bound by the compound at a given dose. |

Discontinuation in Alzheimer's Disease and Future Directions

The development of this compound for Alzheimer's disease was discontinued.[1][2] While the specific reasons for this decision have not been publicly detailed, it is not uncommon for drug candidates to fail in clinical trials for this complex disease. Other Alzheimer's drug candidates from Janssen have also been discontinued due to lack of efficacy or for portfolio prioritization.[15][16][17]

Despite the discontinuation of this compound for Alzheimer's, the α7 nAChR remains a valid and promising therapeutic target for neurodegenerative diseases.[11] The challenges encountered with this and other compounds highlight the need for a deeper understanding of the receptor's complex role in disease pathology.

Future research in this area could focus on:

-

Developing novel PAMs with different pharmacological profiles: Modulators with varying degrees of potentiation and effects on receptor desensitization may offer improved therapeutic windows.

-

Investigating combination therapies: Targeting the α7 nAChR in conjunction with other disease-modifying strategies may yield synergistic benefits.

-

Utilizing biomarkers for patient stratification: Identifying patients who are most likely to respond to α7 nAChR modulation could improve the success rate of clinical trials.

Conclusion

This compound represents a well-characterized selective positive allosteric modulator of the α7 nAChR that, while not progressing in the clinic for Alzheimer's disease, serves as a valuable research tool. The extensive preclinical rationale for targeting the α7 nAChR in neurodegenerative diseases remains compelling. A thorough understanding of the signaling pathways, the development of robust experimental protocols, and the careful analysis of quantitative data will be critical for the future success of therapeutic strategies aimed at modulating this important receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. brtc.uprrp.edu [brtc.uprrp.edu]

- 4. benthamdirect.com [benthamdirect.com]

- 5. α7-Nicotinic Acetylcholine Receptors: New Therapeutic Avenues in Alzheimer’s Disease | Springer Nature Experiments [experiments.springernature.com]

- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 7. α7 nicotinic acetylcholine receptors in Alzheimer's disease: neuroprotective, neurotrophic or both? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Roles of Nicotinic Acetylcholine Receptors in the Pathology and Treatment of Alzheimer’s and Parkinson’s Diseases - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Alpha7 nicotinic acetylcholine receptor: A link between inflammation and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Neuronal and Glial α7 Nicotinic Acetylcholine Receptors: Role in Alzheimer’s Disease Pathophysiology [mdpi.com]

- 13. Modulation of α7 nicotinic acetylcholine receptor and fibrillar amyloid-β interactions in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Role of α7-Nicotinic Acetylcholine Receptors in the Pathophysiology and Treatment of Parkinson’s Disease [mdpi.com]

- 15. Pfizer, J&J to discontinue Alzheimer’s drug clinical studies | pharmaphorum [pharmaphorum.com]

- 16. trial.medpath.com [trial.medpath.com]

- 17. fiercebiotech.com [fiercebiotech.com]

JNJ-39393406: A Technical Guide to its Role in Modulating Cholinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-39393406 is an investigational compound that has been the subject of research interest for its potential to modulate cholinergic signaling in the central nervous system. This technical guide provides a comprehensive overview of the core pharmacology of this compound, with a focus on its mechanism of action, receptor selectivity, and the experimental methodologies used for its characterization. The development of this compound was pursued for indications including depressive disorders and smoking withdrawal, although its development for schizophrenia and Alzheimer's disease has been discontinued.[1]

Core Mechanism of Action: Positive Allosteric Modulation of the α7 Nicotinic Acetylcholine Receptor

This compound functions as a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR).[1] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine, PAMs bind to a distinct allosteric site. This binding event induces a conformational change in the receptor that enhances its response to agonists.

The primary effects of this compound on α7 nAChR function are twofold:

-

Potentiation of Agonist-Induced Responses: this compound significantly lowers the concentration of an agonist, such as acetylcholine or nicotine, required to activate the α7 nAChR. This is evidenced by a 10- to 20-fold reduction in the agonist and nicotine threshold for receptor activation.[1]

-

Increased Maximum Response: In addition to increasing the receptor's sensitivity to agonists, this compound also amplifies the maximal response that can be elicited by an agonist by 17- to 20-fold.[1]

This dual action of enhancing both potency and efficacy of endogenous and exogenous agonists at the α7 nAChR forms the basis of its modulatory role in cholinergic signaling.

Data Presentation: Receptor Selectivity Profile

A key feature of this compound is its high selectivity for the α7 nAChR. Preclinical studies have demonstrated that it does not significantly interact with other nAChR subtypes, including α4β2 and α3β4, nor the serotonin 5-HT3 receptor.[1] Furthermore, it has been screened against a panel of 62 other receptors and enzymes and showed no significant interaction.[1] While specific Ki or IC50 values from a comprehensive binding panel are not publicly available in the reviewed literature, the qualitative statements from multiple sources underscore its selective pharmacological profile.

| Receptor/Enzyme Target | Interaction | Reference |

| α7 nAChR | Positive Allosteric Modulator | [1] |

| α4β2 nAChR | No significant interaction | [1] |

| α3β4 nAChR | No significant interaction | [1] |

| 5-HT3 Receptor | No significant interaction | [1] |

| Panel of 62 other receptors and enzymes | No significant interaction | [1] |

Table 1: Receptor Selectivity Profile of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for understanding and reproducing the findings. Below are generalized methodologies for key experiments based on standard practices in the field.

Radioligand Binding Assays for Selectivity Screening

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR and a panel of other receptors to assess its selectivity.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells recombinantly expressing the target receptor (e.g., human α7 nAChR) or from specific brain regions known to have high densities of the receptor.

-

Radioligand: A specific radioligand for the target receptor is used (e.g., [³H]-Methyllycaconitine for α7 nAChR).

-

Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Electrophysiological Assays for Functional Characterization

Objective: To measure the functional effects of this compound on α7 nAChR activity.

Methodology (Two-Electrode Voltage Clamp in Xenopus Oocytes):

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human α7 nAChR subunit.

-

Recording Setup: After a period of expression, oocytes are placed in a recording chamber and impaled with two microelectrodes for voltage clamping.

-

Agonist Application: The oocyte is perfused with a solution containing a known concentration of an α7 nAChR agonist (e.g., acetylcholine).

-

This compound Application: this compound is co-applied with the agonist or pre-applied before the agonist challenge to assess its modulatory effects.

-

Current Measurement: The resulting ion current flowing through the activated α7 nAChR channels is recorded.

-

Data Analysis: The potentiation of the agonist-induced current and the shift in the agonist concentration-response curve in the presence of this compound are quantified.

References

JNJ-39393406 and Its Effects on Sensory Gating in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sensory gating, the neurophysiological process of filtering redundant or irrelevant stimuli from the environment, is a critical component of normal cognitive function. Deficits in sensory gating are a hallmark of several neuropsychiatric disorders, most notably schizophrenia. The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a key therapeutic target for ameliorating these deficits. JNJ-39393406 is a selective positive allosteric modulator (PAM) of the α7 nAChR that has been investigated for its potential to treat various central nervous system disorders.[1] This technical guide provides an in-depth overview of the effects of this compound on sensory gating in animal models, with a focus on its mechanism of action, experimental protocols, and available data. While preclinical studies have suggested efficacy, it is important to note that a clinical trial in schizophrenia patients did not show a reversal of auditory sensory P50 deficits, leading to the discontinuation of that specific trial.[2]

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Modulation

This compound functions as a positive allosteric modulator of the α7 nAChR.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand, acetylcholine), PAMs bind to a distinct allosteric site on the receptor. This binding event induces a conformational change in the receptor that enhances its response to agonists. Specifically, this compound has been shown to potentiate α7 nAChR activation by increasing the receptor's affinity for agonists and/or enhancing the channel's opening probability and ion conductance. The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily Ca2+, into the neuron. This influx leads to membrane depolarization and the modulation of various downstream signaling pathways, ultimately influencing neurotransmitter release and neuronal excitability.

Caption: Simplified signaling pathway of the α7 nAChR modulated by this compound.

Animal Models of Sensory Gating Deficits

A commonly utilized animal model for studying sensory gating deficits is the DBA/2 mouse strain. These mice exhibit a naturally occurring deficit in the suppression of the P20-N40 auditory evoked potential, which is analogous to the P50 wave in humans. This inherent deficit makes them a suitable model for screening compounds aimed at restoring normal sensory gating function.

Another widely used approach is the induction of sensory gating deficits in rodents through the administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as MK-801 (dizocilpine). Blockade of NMDA receptors disrupts normal glutamatergic neurotransmission, leading to a state that mimics certain aspects of schizophrenia, including impaired sensory gating.

Experimental Protocols

Auditory Sensory Gating (P20-N40 Suppression)

The most common method for assessing sensory gating in rodents is through the measurement of auditory evoked potentials (AEPs) using a paired-click paradigm. The following is a representative protocol.

1. Animal Preparation:

-

Subjects: Adult male DBA/2 mice or other strains with induced deficits.

-

Surgery (for implanted electrodes): Mice are anesthetized, and a recording electrode is stereotaxically implanted into the hippocampus (CA3 region), with a reference electrode placed over the cerebellum. A ground electrode is also secured. Animals are allowed a recovery period of at least one week post-surgery.

-

Habituation: Prior to testing, animals are habituated to the testing chamber to minimize stress-related artifacts.

2. Paired-Click Paradigm:

-

Stimuli: A pair of identical auditory clicks (e.g., 1-5 kHz, 1-10 ms duration, 85-95 dB) are presented with a 500 ms inter-stimulus interval.

-

Trial Repetition: These paired clicks are presented multiple times (e.g., 60-120 trials) with a randomized inter-trial interval of 8-15 seconds.

-

Recording: The electroencephalogram (EEG) is recorded from the implanted electrodes, amplified, and filtered (e.g., 1-500 Hz bandpass).

3. Data Analysis:

-

Averaging: The EEG recordings for each trial are averaged to obtain a clear auditory evoked potential waveform.

-

Peak Identification: The P20 (a positive peak around 20 ms post-stimulus) and N40 (a negative peak around 40 ms post-stimulus) components are identified for both the first (conditioning) and second (test) clicks.

-

Amplitude Measurement: The amplitude of the P20-N40 complex is measured from the peak of P20 to the trough of N40.

-

Gating Ratio: The sensory gating ratio is calculated as (Amplitude of the test response / Amplitude of the conditioning response) x 100%. A higher ratio indicates poorer sensory gating.

Caption: General experimental workflow for a sensory gating study in an animal model.

Data Presentation

While a review article by Hashimoto (2015) states that this compound improved sensory gating deficits in DBA/2 mice, the primary research publication containing the quantitative data and specific experimental details is not publicly available.[2] Therefore, the following table presents illustrative data based on this qualitative statement, alongside representative data from a study on another α7 nAChR positive allosteric modulator to provide context.

Table 1: Effects of α7 nAChR PAMs on Auditory Sensory Gating in DBA/2 Mice

| Treatment Group | Dose (mg/kg) | N | Conditioning Response (S1) Amplitude (µV) | Test Response (S2) Amplitude (µV) | Gating Ratio (S2/S1) |

| This compound (Illustrative Data) | |||||

| Vehicle | - | 10 | 150 ± 15 | 120 ± 12 | 0.80 ± 0.05 |

| This compound | 1 | 10 | 155 ± 18 | 93 ± 10 | 0.60 ± 0.06 |

| This compound | 3 | 10 | 160 ± 20 | 72 ± 9 | 0.45 ± 0.05 |

| Representative α7 PAM (e.g., Compound X) | |||||

| Vehicle | - | 12 | 145 ± 12 | 116 ± 11 | 0.80 ± 0.04 |

| Compound X | 0.5 | 12 | 150 ± 14 | 90 ± 9 | 0.60 ± 0.05 |

| Compound X | 1.5 | 12 | 152 ± 15 | 68 ± 8 | 0.45 ± 0.04 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. Note: The data for this compound is illustrative and based on qualitative reports. The data for "Representative α7 PAM" is hypothetical but representative of typical findings in the literature.

Conclusion

This compound, as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, has shown promise in preclinical models of sensory gating deficits. The available literature suggests that it can improve impaired auditory sensory gating in the DBA/2 mouse model. However, a significant gap exists in the publicly accessible primary data to quantify this effect and detail the specific experimental conditions. While the mechanism of action via α7 nAChR potentiation is well-understood, and standardized protocols for assessing sensory gating in animal models are established, the lack of specific preclinical data for this compound necessitates reliance on qualitative statements from review articles. Further publication of the primary preclinical data would be invaluable for a complete understanding of the compound's effects on sensory gating in animal models.

References

JNJ-39393406: An Inquiry into a Novel Antidepressant Mechanism in Preclinical and Clinical Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-39393406, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR), was investigated as a potential novel therapeutic for major depressive disorder (MDD). The rationale for its development stemmed from the growing understanding of the role of the cholinergic system and neuroinflammation in the pathophysiology of depression. This technical guide provides a comprehensive overview of the investigation of this compound in models of depression, summarizing its mechanism of action, the findings from a key Phase II clinical trial, and the general preclinical methodologies employed to evaluate such compounds. While specific preclinical efficacy data for this compound in animal models of depression are not publicly available, this guide serves to consolidate the existing knowledge and provide a framework for understanding the therapeutic hypothesis and its eventual clinical outcome.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target in Depression

The monoamine hypothesis has long dominated antidepressant drug development. However, a significant portion of patients with MDD do not respond adequately to currently available treatments, highlighting the need for novel therapeutic strategies. Emerging evidence has implicated the cholinergic system and neuroinflammatory pathways in the pathophysiology of depression. The α7 nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel widely expressed in the central nervous system, has emerged as a promising target due to its role in modulating cognitive function, inflammation, and neuronal signaling.[1]

Activation of the α7 nAChR has been shown to exert anti-inflammatory effects through the cholinergic anti-inflammatory pathway, which is of particular interest given the association between elevated inflammatory markers and depression. Furthermore, α7 nAChRs are involved in synaptic plasticity and neuroprotection, processes that are often impaired in MDD. This compound was developed to selectively enhance the function of this receptor, offering a potential new avenue for antidepressant therapy.[1]

Mechanism of Action of this compound

This compound is a positive allosteric modulator of the α7 nAChR.[2] Unlike orthosteric agonists that directly bind to the acetylcholine binding site, PAMs bind to a distinct allosteric site on the receptor. This binding potentiates the receptor's response to the endogenous agonist, acetylcholine.

Key Mechanistic Features:

-

Enhanced Agonist Potency and Efficacy: this compound has been shown to lower the threshold for α7 nAChR activation by agonists like acetylcholine and nicotine by 10- to 20-fold.[2]

-

Increased Maximum Response: The compound increases the maximum agonist response of the α7 nAChR by 17- to 20-fold.[2]

-

Selectivity: this compound is highly selective for the α7 nAChR and does not significantly interact with other nAChR subtypes, such as α4β2 or α3β4, or the 5-HT3 receptor.[3][2]

By potentiating the effects of the endogenous neurotransmitter, this compound was hypothesized to restore normal cholinergic signaling and mitigate the pathophysiological processes associated with depression.

Signaling Pathway of the α7 Nicotinic Acetylcholine Receptor

Preclinical Evaluation in Models of Depression

While specific quantitative data from antidepressant screening models for this compound are not available in the public domain, this section outlines the standard experimental protocols for two widely used animal models of depression that would have been relevant for its preclinical assessment.

Forced Swim Test (FST)

The FST is a rodent behavioral test used to screen for potential antidepressant drugs. The test is based on the observation that animals placed in an inescapable cylinder of water will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.

Experimental Protocol:

-

Apparatus: A transparent glass cylinder (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.

-

Acclimatization: Animals are handled for several days prior to the test to reduce stress.

-

Pre-test Session: On the first day, each animal is placed in the cylinder for a 15-minute pre-swim session.

-

Drug Administration: this compound or vehicle would be administered at various doses and time points prior to the test session.

-

Test Session: 24 hours after the pre-test, the animals are placed back in the water for a 5-minute test session.

-

Data Analysis: The duration of immobility during the last 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time in the drug-treated group compared to the vehicle group would suggest antidepressant-like activity.

Chronic Mild Stress (CMS) Model

The CMS model is considered to have higher face and predictive validity for depression as it exposes animals to a series of unpredictable, mild stressors over a prolonged period, inducing a state of anhedonia, a core symptom of depression.

Experimental Protocol:

-

Baseline Sucrose Preference: Prior to the stress regimen, the animals' preference for a 1% sucrose solution over water is measured for 48 hours.

-

Stress Regimen: For a period of 4-8 weeks, animals are subjected to a variable sequence of mild stressors, such as:

-

Stroboscopic illumination

-

Tilted cage (45°)

-

Food or water deprivation

-

Soiled cage

-

Light/dark cycle reversal

-

-

Sucrose Preference Test: Sucrose preference is measured weekly to monitor the development of anhedonia. A significant reduction in sucrose preference in the stressed group compared to the control group indicates a depressive-like state.

-

Drug Treatment: Following the induction of anhedonia, animals would be treated with this compound or vehicle for several weeks.

-

Data Analysis: An increase in sucrose preference in the drug-treated group compared to the vehicle-treated stressed group would indicate an antidepressant effect.

Clinical Investigation in Unipolar Depression (NCT02677207)

A Phase IIa, randomized, double-blind, placebo-controlled, add-on study was conducted to evaluate the efficacy and safety of this compound in patients with unipolar depression.[4]

Study Design and Methods

Experimental Workflow:

Key Protocol Details:

-

Participants: 71 patients with a diagnosis of unipolar depression.

-

Intervention:

-

This compound group (n=35): 100 mg/day for the first week, followed by 200 mg/day for the second week, as an add-on to their existing antidepressant treatment.

-

Placebo group (n=36): Received a matching placebo as an add-on therapy.

-

-

Primary Outcome Measures:

-

Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.

-

Change from baseline in the Brief Assessment of Cognition in Schizophrenia (BACS) composite score.

-

-

Duration: 2 weeks.

Results and Discussion

The study found no significant difference between the this compound and placebo groups on the primary outcome measures.

| Outcome Measure | This compound vs. Placebo (p-value) |

| MADRS Total Score | p = 0.78[5][4] |

| BACS Composite Score | p = 0.34[5][4] |

| Adverse Events | No significant difference (p = 0.44)[5][4] |

Table 1: Primary Outcome Results of the NCT02677207 Study

Conclusion and Future Directions

The investigation of this compound in models of depression represents a rational, mechanism-based approach to drug discovery, targeting the α7 nAChR as a novel therapeutic strategy. While the compound demonstrated a favorable safety profile, the Phase II clinical trial did not show efficacy in improving symptoms of depression or cognitive deficits.

The discrepancy between the strong preclinical rationale and the negative clinical outcome underscores the challenges in translating findings from preclinical models to human psychiatric disorders. Several factors could have contributed to this outcome, including the complexity of the neurobiology of depression, the specific patient population studied, the duration of the trial, and the possibility that the preclinical models do not fully recapitulate the human condition.

Despite the discontinuation of this compound for depression, the exploration of the α7 nAChR and the broader cholinergic system in mood disorders remains an active area of research. Future studies may focus on different patient populations, alternative dosing strategies, or the development of novel modulators of the α7 nAChR with different pharmacological profiles. A deeper understanding of the intricate signaling pathways and their dysregulation in depression will be crucial for the successful development of the next generation of antidepressant therapies.

References

- 1. Physiologic Functions and Therapeutic Applications of α7 Nicotinic Acetylcholine Receptor in Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. The effects of this compound a positive allosteric nicotine modulator on mood and cognition in patients with unipolar depression: A double-blind, add-on, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cris.tau.ac.il [cris.tau.ac.il]

Methodological & Application

Application Notes and Protocols for JNJ-39393406: An In Vitro Experimental Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the in vitro experimental study of JNJ-39393406, a selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). The protocols outlined below are based on established methodologies for characterizing α7 nAChR PAMs and are intended to guide researchers in designing and executing experiments to evaluate the pharmacological properties of this compound.

Introduction to this compound